(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid
Description
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid is a diterpenoid compound primarily isolated from the oleoresins of Copaifera species. It is known for its unique structure and potential biological activities. This compound has been studied for its cytotoxicity and anti-inflammatory properties, although its biological activity is not always evident .
Properties
CAS No. |
1782-71-4 |
|---|---|
Molecular Formula |
C20H30O4 |
Molecular Weight |
334.456 |
IUPAC Name |
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H30O4/c1-13(12-17(21)22)8-10-19(3)14(2)9-11-20(4)15(18(23)24)6-5-7-16(19)20/h6,12,14,16H,5,7-11H2,1-4H3,(H,21,22)(H,23,24)/b13-12+/t14-,16-,19+,20+/m0/s1 |
InChI Key |
FMWSHZRIJXQMOO-LCZQYEALSA-N |
SMILES |
CC1CCC2(C(C1(C)CCC(=CC(=O)O)C)CCC=C2C(=O)O)C |
Synonyms |
(4aS)-5α-[(E)-4-Carboxy-3-methyl-3-butenyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6β,8aβ-trimethyl-1-naphthoic acid |
Origin of Product |
United States |
Preparation Methods
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid can be isolated from natural sources such as the oleoresins of Copaifera species. The isolation process typically involves various chromatographic techniques, including column chromatography and high-performance liquid chromatography (HPLC). The structure of kolavic acid is elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) .
Chemical Reactions Analysis
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(4aS,5R,6S,8aS)-5-[(E)-4-carboxy-3-methylbut-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid has been explored for various scientific research applications:
Chemistry: Used as a reference compound in the study of diterpenoids.
Medicine: Investigated for its potential anti-inflammatory properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of kolavic acid involves its interaction with specific molecular targets and pathways. For instance, kolavic acid has been shown to inhibit the enzyme lipoxygenase, which plays a role in the inflammatory response . Additionally, it may interact with other enzymes and receptors involved in cellular processes, although further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Conclusion
This compound is a fascinating compound with diverse applications in scientific research. Its unique structure and potential biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
